Glutaminase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

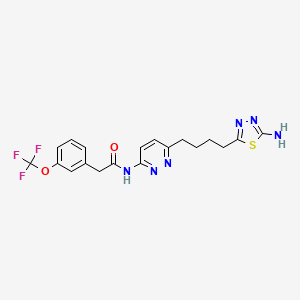

N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQBUKKIKMRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)CCCCC3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glutaminase-IN-3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase-IN-3 is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. Cancer cells often exhibit a high dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. By catalyzing the conversion of glutamine to glutamate, GLS1 fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of glutathione, a critical antioxidant. Inhibition of GLS1 by this compound presents a promising therapeutic strategy to exploit this metabolic vulnerability of cancer. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and effects on cancer cells, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Chemical Properties and Synthesis

This compound, also referred to as compound 657 in patent literature, is a novel small molecule inhibitor of GLS1.

| Property | Value | Reference |

| Molecular Formula | C19H19F3N6O2S | [1] |

| Molecular Weight | 452.45 g/mol | |

| CAS Number | 1439399-45-7 | [1] |

| IC50 (GLS1) | 0.24 μM | [1] |

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its synthesis is described in patent WO2014089048A1. The synthesis involves a multi-step process culminating in the formation of the final compound. Researchers interested in synthesizing this compound should refer to the examples provided within the patent document for detailed procedures.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of GLS1.[1] GLS1 is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate. This reaction is a critical entry point for glutamine into central carbon metabolism.

By blocking GLS1, this compound disrupts several key metabolic and signaling pathways that are crucial for cancer cell survival and proliferation. These include:

-

TCA Cycle Anaplerosis: Inhibition of GLS1 reduces the production of glutamate, which is a precursor for α-ketoglutarate, a key intermediate of the TCA cycle. This depletion of TCA cycle intermediates impairs energy production (ATP) and the synthesis of biosynthetic precursors.

-

Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By reducing glutamate levels, this compound impairs GSH synthesis, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can induce cell death.

-

Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. GLS1 inhibition can disrupt this process.

Quantitative Data

In Vitro Efficacy of this compound in Prostate Cancer Cells

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values in prostate cancer cell lines and a normal fibroblast cell line.

| Cell Line | Description | IC50 (μM) | Reference |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 2.13 | [2] |

| PC-3 | Androgen-independent human prostate adenocarcinoma | 6.14 | [2] |

| CCD1072sk | Normal human fibroblasts | 15.39 | [2] |

These results indicate that this compound is significantly more potent against prostate cancer cells compared to normal fibroblasts, suggesting a therapeutic window.[2]

Effect of this compound on GLS Isoform Expression

Treatment of PC-3 prostate cancer cells with this compound has been shown to alter the expression of glutaminase isoforms.

| Gene | Fold Change in Expression (10 μM IN-3) | Reference |

| KGA (Kidney-type glutaminase) | 2.64 | [2] |

| GAC (Glutaminase C) | 1.5 | [2] |

| GLS2 (Liver-type glutaminase) | No significant change | [2] |

The upregulation of KGA and GAC isoforms may represent a compensatory response to the inhibition of GLS1 activity.[2]

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP) and a normal cell line (e.g., CCD1072sk)

-

Complete culture medium

-

This compound

-

96-well plates

-

Crystal violet solution (0.5% w/v in 20% methanol)

-

10% acetic acid

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After incubation, gently wash the cells with PBS.

-

Fix the cells with 100 µL of methanol for 10 minutes.

-

Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 15 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stained cells by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Gene Expression Analysis (Real-Time PCR)

This protocol is used to quantify the changes in the mRNA expression of GLS isoforms following treatment with this compound.

Materials:

-

PC-3 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR system

-

Primers for KGA, GAC, GLS2, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Treat PC-3 cells with 10 µM this compound for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform real-time PCR using specific primers for KGA, GAC, GLS2, and the housekeeping gene.

-

Analyze the real-time PCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells relative to untreated controls.

Signaling Pathways and Visualizations

The inhibition of GLS1 by this compound has significant downstream effects on several critical signaling pathways that are often dysregulated in cancer.

This compound Mechanism of Action

Caption: Inhibition of GLS1 by this compound blocks the conversion of glutamine to glutamate.

This primary action leads to the disruption of the TCA cycle, glutathione synthesis, and nucleotide production, ultimately hindering cancer cell growth and survival.

Impact on c-Myc and mTOR Signaling

The c-Myc oncogene is a key transcriptional regulator that promotes glutamine metabolism by upregulating the expression of GLS1. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is also intricately linked to glutamine availability. Inhibition of GLS1 by this compound can therefore impact these critical cancer-promoting pathways.

Caption: this compound disrupts the c-Myc-GLS1-mTOR signaling axis in cancer cells.

By inhibiting the c-Myc-driven glutamine metabolism, this compound can lead to reduced mTOR signaling, increased oxidative stress, and ultimately, a decrease in cancer cell proliferation and survival.

Experimental Workflow for Evaluating this compound

References

Glutaminase-IN-3: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Glutaminase-IN-3 is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for this compound and extrapolates its potential mechanism of action from the well-established roles of glutaminase and the effects of other glutaminase inhibitors.

Introduction

This compound is a novel inhibitor of glutaminase (GLS), an enzyme of significant interest in cancer metabolism. Cancer cells often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[1][2] Glutaminase catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis, making it a prime therapeutic target.[3] This technical guide synthesizes the available information on this compound and places it within the broader context of glutaminase inhibition as an anti-cancer strategy.

Core Mechanism of Action

This compound is presumed to exert its anti-cancer effects by inhibiting the enzymatic activity of glutaminase, primarily the GLS1 isoform.[1] This inhibition disrupts glutamine metabolism, leading to a reduction in cellular proliferation. The primary function of glutaminase is the hydrolysis of L-glutamine to L-glutamate.[4] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG), which is crucial for ATP production and the biosynthesis of macromolecules.[5] By blocking this initial step, this compound likely induces a metabolic crisis in cancer cells that are dependent on glutamine for survival.

Quantitative Data

The primary study on this compound provides key quantitative data on its anti-proliferative activity in prostate cancer cell lines.

| Cell Line | Description | IC50 Value (µM) |

| LNCaP | Androgen-sensitive prostate cancer | 2.13 |

| PC-3 | Androgen-insensitive prostate cancer | 6.14 |

| CCD1072sk | Normal fibroblasts | 15.39 |

| Table 1: IC50 values of this compound in prostate cancer and normal cell lines. |

The data indicates a preferential inhibitory effect on cancer cells over normal fibroblasts.

A study on the effects of 10 µM this compound on GLS isoform expression in PC-3 cells revealed the following changes:

| Gene Isoform | Fold Change in Expression |

| KGA | 2.64 |

| GAC | 1.5 |

| GLS2 | No significant change |

| Table 2: Effect of this compound on the expression of GLS isoforms in PC-3 cells.[1] |

The upregulation of KGA and GAC expression may represent a compensatory response to the inhibition of glutaminase activity.[1]

Signaling Pathways

The inhibition of glutaminase by compounds like this compound is expected to impact several critical signaling pathways that are intertwined with cellular metabolism.

Glutaminolysis and TCA Cycle Replenishment

The central mechanism involves the disruption of glutaminolysis, which directly affects the TCA cycle.

Caption: Inhibition of Glutaminolysis by this compound.

mTOR Signaling and Redox Homeostasis

Glutamine metabolism is closely linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. Glutaminolysis supports mTORC1 activity. Inhibition of glutaminase can lead to decreased mTOR signaling.[6] Furthermore, glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By reducing glutamate levels, glutaminase inhibitors can increase reactive oxygen species (ROS) and induce oxidative stress.[2]

Caption: Impact of Glutaminase Inhibition on mTOR and Redox Balance.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies commonly used to characterize glutaminase inhibitors.

Cell Viability Assay (Crystal Violet Staining)

This assay was used to determine the IC50 values of this compound.

-

Cell Seeding: Plate cells (e.g., PC-3, LNCaP, CCD1072sk) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Staining:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Destaining and Quantification:

-

Wash the plates with water to remove excess stain.

-

Solubilize the stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Gene Expression Analysis (Real-Time PCR)

This method was employed to assess the impact of this compound on the expression of GLS isoforms.[1]

-

RNA Extraction: Treat cells with this compound. Lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (KGA, GAC, GLS2) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the PCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Workflow Diagram

Caption: Workflow for Evaluating this compound's Effects.

Conclusion

This compound is a promising novel glutaminase inhibitor with demonstrated anti-proliferative effects in prostate cancer cells. While specific details regarding its direct mechanism of action are yet to be fully elucidated, its activity is consistent with the broader class of glutaminase inhibitors. By disrupting glutamine metabolism, this compound likely induces metabolic stress, inhibits cell growth, and may modulate key signaling pathways such as mTOR and cellular redox balance. Further research is warranted to fully characterize its binding mode, selectivity, and in vivo efficacy to establish its potential as a therapeutic agent.

References

- 1. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminase - Creative Enzymes [creative-enzymes.com]

- 4. Glutaminase - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Glutaminase-IN-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase-IN-3, also identified as compound 657 in patent literature, is a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as an allosteric inhibitor and provides established experimental protocols for its synthesis and evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential application of this compound in oncology and other therapeutic areas where glutaminase inhibition is a validated strategy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule containing a thiadiazole and a pyridazine ring system. Its detailed chemical identifiers and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[6-[4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide[4][5] |

| CAS Number | 1439399-45-7[2][6][7][8][9] |

| SMILES | FC(F)(F)Oc1cccc(CC(=O)Nc2nnc(CCCCc3snnc3N)cc2)c1 |

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H19F3N6O2S | [2][6] |

| Molecular Weight | 452.45 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability. | [7] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Glutaminase 1 (GLS1), the kidney-type glutaminase, with a reported IC50 of 0.24 μM.[1][2][3] GLS1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key step in providing cancer cells with essential metabolites for growth and proliferation.

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of GLS1.[10][11][12][13][14] This means it does not bind to the active site of the enzyme where glutamine binds, but rather to a distinct, remote site. Binding to this allosteric site induces a conformational change in the enzyme, which ultimately leads to a reduction in its catalytic activity. This mode of inhibition offers potential advantages in terms of specificity and the ability to overcome resistance mechanisms that may arise from mutations in the active site.

The following diagram illustrates the general mechanism of allosteric inhibition of GLS1 by this compound.

Caption: Allosteric inhibition of GLS1 by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound as described in the patent literature, and a representative protocol for assessing its inhibitory activity.

Synthesis of this compound (Compound 657)

The synthesis of this compound is detailed in patent WO2014089048A1. The following is a representative multi-step synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Protocol (based on general procedures in WO2014089048A1):

-

Step 1: Coupling of Precursors: A protected amino-thiadiazole derivative is coupled with a functionalized pyridazine intermediate. This is typically achieved through a nucleophilic substitution or a cross-coupling reaction.

-

Step 2: Deprotection: The protecting group on the resulting intermediate is removed under appropriate conditions to reveal a free amine.

-

Step 3: Amide Bond Formation: The deprotected intermediate is then reacted with 2-(3-(trifluoromethoxy)phenyl)acetic acid in the presence of a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form the final amide bond, yielding this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Glutaminase Activity Assay

The activity of glutaminase and the inhibitory effect of this compound can be determined by measuring the production of glutamate. A common method is a coupled enzyme assay.

Principle:

Glutaminase converts glutamine to glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH) in the presence of NAD+, which reduces NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

-

Recombinant human GLS1 enzyme

-

This compound

-

L-glutamine

-

Tris-HCl buffer (pH 8.0)

-

NAD+

-

Glutamate dehydrogenase (GDH)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells of the microplate. Include a vehicle control (DMSO only).

-

Add the GLS1 enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding L-glutamine to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Workflow of a coupled glutaminase activity assay.

Conclusion

This compound is a valuable research tool for studying the role of GLS1 in various physiological and pathological processes, particularly in cancer. Its potent and allosteric mechanism of action makes it an attractive candidate for further investigation and development. This guide provides the foundational chemical, biological, and methodological information to facilitate such research endeavors.

References

- 1. 1439399-58-2|2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 2. molnova.com [molnova.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. molcore.com [molcore.com]

- 5. This compound | CAS#:1439399-45-7 | Chemsrc [chemsrc.com]

- 6. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. targetmol.cn [targetmol.cn]

- 9. glpbio.com [glpbio.com]

- 10. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis of Glutaminase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process provides cancer cells with a key nitrogen source and intermediates for the tricarboxylic acid (TCA) cycle, fueling their rapid proliferation. Consequently, the inhibition of glutaminase, particularly the kidney-type isoform (GLS1), has emerged as a promising therapeutic strategy in oncology. Glutaminase-IN-3, also identified as compound 657 in patent WO2014089048A1, is a potent inhibitor of GLS1. This document provides a detailed technical overview of its synthesis, offering a guide for researchers in medicinal chemistry and drug development.

Chemical Profile and Properties

A summary of the key chemical data for this compound is presented in the table below.

| Property | Value |

| Compound Name | This compound (Compound 657) |

| CAS Number | 1439399-45-7 |

| Molecular Formula | C₁₉H₁₉F₃N₆O₂S |

| Molecular Weight | 452.45 g/mol |

| Target | Glutaminase 1 (GLS1) |

| Potency (IC₅₀) | 0.24 µM |

| Source Patent | WO2014089048A1 |

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme involves the formation of a key diamine intermediate followed by a double amide coupling to yield the final product.

Caption: Synthetic overview for this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key transformations in the synthesis of this compound, based on general procedures for analogous compounds.

Step 1: Synthesis of the Piperidine-bis(1,3,4-thiadiazole) Core (Intermediate D)

This step involves the construction of the central heterocyclic scaffold.

Workflow:

Caption: Experimental workflow for the synthesis of the core intermediate.

Methodology:

-

Cyclization: To a solution of 1-Boc-piperidine-3-carboxylic acid in a suitable solvent such as phosphorus oxychloride (POCl₃), add thiosemicarbazide portion-wise at 0 °C.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate, the Boc-protected bis-thiadiazole intermediate (Intermediate C), is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.

-

Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane, and an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with an aqueous base (e.g., 1M NaOH) and extracted with an organic solvent (e.g., DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the piperidin-3-yl-bis(1,3,4-thiadiazol-2-amine) (Intermediate D).

Step 2: Double Amide Coupling to Yield this compound (Final Product)

The final step involves the acylation of the two primary amine groups of Intermediate D with 2-(trifluoromethyl)benzoic acid.

Methodology:

-

To a solution of Intermediate D and 2-(trifluoromethyl)benzoic acid (2.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, a peptide coupling agent is added. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).

-

A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3-4 equivalents), is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be expected from the synthesis of this compound.

| Step | Product | Starting Material(s) | Typical Yield (%) | Purity (%) (by HPLC) |

| 1 | Intermediate D | 1-Boc-piperidine-3-carboxylic acid, Thiosemicarbazide | 40-60 | >95 |

| 2 | This compound | Intermediate D, 2-(Trifluoromethyl)benzoic acid | 50-70 | >98 |

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the glutaminolysis pathway, which is a key metabolic process in many cancer cells.

Caption: Inhibition of the glutaminolysis pathway by this compound.

By blocking the conversion of glutamine to glutamate, this compound deprives cancer cells of a vital metabolite, thereby impeding their growth and proliferation. This targeted approach makes it a compound of significant interest for the development of novel cancer therapies.

Target Validation of Glutaminase-IN-3 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction." Glutaminase (GLS), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a critical gateway for glutamine utilization.[1] This positions glutaminase as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the target validation of Glutaminase-IN-3, a novel glutaminase inhibitor, in the context of cancer therapy. The guide will cover its mechanism of action, preclinical efficacy, and detailed experimental protocols for its validation.

Mechanism of Action of Glutaminase Inhibition

This compound, like other glutaminase inhibitors, targets the first and rate-limiting step in glutaminolysis. By blocking the conversion of glutamine to glutamate, these inhibitors induce a cascade of metabolic consequences within cancer cells:

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: Glutamate is a primary source of α-ketoglutarate, a key anaplerotic substrate that replenishes the TCA cycle. Inhibition of glutaminase leads to a depletion of TCA cycle intermediates, impairing cellular respiration and the production of ATP and biosynthetic precursors.

-

Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By reducing glutamate availability, glutaminase inhibitors decrease GSH levels, rendering cancer cells vulnerable to oxidative stress from reactive oxygen species (ROS).[1]

-

Inhibition of Biosynthesis: The nitrogen and carbon from glutamine are essential for the synthesis of nucleotides, non-essential amino acids, and fatty acids. By blocking glutamine metabolism, glutaminase inhibitors impede the production of these vital building blocks for cell growth and proliferation.

This multi-pronged metabolic attack ultimately leads to cell cycle arrest and apoptosis in glutamine-dependent cancer cells.

Quantitative Preclinical Data

The efficacy of glutaminase inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Below is a summary of the available data for this compound and other notable glutaminase inhibitors.

| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | LNCaP | Prostate Cancer | 2.13 | [2] |

| PC-3 | Prostate Cancer | 6.14 | [2] | |

| CCD1072sk | Normal Fibroblast | 15.39 | [2] | |

| CB-839 | A427 | Lung Cancer | 0.009 | [3] |

| A549 | Lung Cancer | 0.027 | [3] | |

| H460 | Lung Cancer | 0.217 | [3] | |

| BPTES | P493 | B-cell Lymphoma | - | [4] |

Signaling Pathways and Experimental Workflows

Glutaminase Inhibition Signaling Pathway

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the downstream effects of its inhibition.

Target Validation Experimental Workflow

The following diagram outlines a typical workflow for the preclinical validation of a glutaminase inhibitor.

Logical Framework for Target Validation

This diagram illustrates the logical progression from identifying a therapeutic need to validating a targeted inhibitor.

References

- 1. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Glutaminase-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glutaminase as a Therapeutic Target

Metabolic reprogramming is a recognized hallmark of cancer, enabling cells to sustain high rates of proliferation and biomass production.[1] One critical pathway involves the increased consumption of glutamine, the most abundant amino acid in the blood.[2] The mitochondrial enzyme glutaminase (GLS) is the gateway for glutamine catabolism, catalyzing the hydrolysis of glutamine to glutamate.[3][4] This reaction is a pivotal step, as the resulting glutamate can be converted into the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, thereby fueling energy production and providing essential precursors for the synthesis of nucleotides, amino acids, and glutathione.[3][5][6]

The human genome contains two genes that encode for glutaminase: GLS and GLS2. The GLS gene produces two primary splice variants, kidney-type glutaminase (KGA) and the more catalytically active glutaminase C (GAC).[3][7] GLS1, particularly the GAC isoform, is frequently overexpressed in various cancers and has an established oncogenic role, making it an attractive target for therapeutic intervention.[2][3] In contrast, GLS2 is often considered a tumor suppressor.[3][5] The development of potent and selective GLS1 inhibitors, such as the clinical candidate Telaglenastat (CB-839), has validated this therapeutic strategy.[3][7] Glutaminase-IN-3 is a novel, patent-derived compound identified as a glutaminase inhibitor.[3] This document provides a comprehensive overview of its currently known biological activity based on available literature.

Biological Activity of this compound

The biological activity of this compound has been primarily characterized through in vitro studies on prostate cancer cell lines.[3] These initial findings highlight its potential as a differential anti-cancer agent.

In Vitro Anti-proliferative Effects

This compound has demonstrated significant anti-proliferative activity against human prostate cancer cell lines. A dose-dependent effect was observed, with significant growth inhibition at concentrations as low as 2 µM in PC-3 cells and 1 µM in LNCaP cells.[3] Notably, the compound shows a preferential effect on cancerous cells over normal cells, as evidenced by its higher IC50 value in the normal fibroblast cell line CCD1072sk.[3]

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Citation |

|---|---|---|---|

| LNCaP | Androgen-sensitive prostate adenocarcinoma | 2.13 | [3] |

| PC-3 | Androgen-independent prostate adenocarcinoma | 6.14 | [3] |

| CCD1072sk | Normal human fibroblasts | 15.39 |[3] |

Effect on Glutaminase Isoform Expression

To understand its impact on the target enzyme's gene expression, the effect of this compound was assessed in PC-3 prostate cancer cells. In this cell line, the GAC isoform is the most highly expressed, while GLS2 expression is comparatively low.[3] Treatment with 10 µM of this compound resulted in a notable increase in the expression of GLS1 isoforms KGA and GAC, while the expression of GLS2 remained stable.[3]

Table 2: Fold Change in GLS Isoform Gene Expression in PC-3 Cells Following Treatment with 10 µM this compound

| Gene Isoform | Fold Change in Expression | Citation |

|---|---|---|

| KGA | 2.64 | [3] |

| GAC | 1.5 | [3] |

| GLS2 | Stable (No significant change) |[3] |

Mechanism of Action and Signaling

As a designated glutaminase inhibitor, the primary mechanism of action of this compound is the suppression of the enzymatic conversion of glutamine to glutamate.[3] This blockade disrupts the glutaminolysis pathway, depriving cancer cells of a key source for TCA cycle anaplerosis and the biosynthesis of essential macromolecules.[5] This metabolic stress can ultimately lead to the inhibition of cell proliferation and growth.

Caption: Glutaminolysis pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the characterization of this compound.

Cell Viability and IC50 Determination (Crystal Violet Assay)

This protocol outlines a standard method for assessing the anti-proliferative effects of a compound and calculating its half-maximal inhibitory concentration (IC50). The crystal violet staining method was used to determine the IC50 values for this compound.[3]

-

Cell Seeding: Cancer cells (e.g., PC-3, LNCaP) or normal cells (e.g., CCD1072sk) are harvested and seeded into 96-well plates at a predetermined density. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A dilution series of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Staining: After incubation, the medium is discarded, and cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with a solution like 4% paraformaldehyde.

-

Crystal Violet Staining: The fixative is removed, and cells are stained with a 0.5% crystal violet solution for approximately 20 minutes.

-

Washing and Solubilization: Excess stain is removed by washing with water. The plate is allowed to air dry. The bound dye is then solubilized by adding a solvent, such as methanol or 10% acetic acid, to each well.

-

Data Acquisition: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are normalized to the vehicle control. The IC50 value is calculated by plotting the normalized cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro anti-proliferative (IC50) assay.

Gene Expression Analysis (Real-Time PCR)

This protocol was used to determine the effect of this compound on the expression levels of GLS isoforms.[3]

-

Cell Culture and Treatment: PC-3 cells are cultured in appropriate vessels and treated with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified duration.

-

Total RNA Extraction: Following treatment, cells are lysed, and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared by mixing the synthesized cDNA with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and specific primers for the target genes (KGA, GAC, GLS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermocycling and Data Acquisition: The reaction is performed in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, where the expression in treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control group.

Caption: Workflow for gene expression analysis via Real-Time PCR.

Summary and Future Directions

This compound is a novel glutaminase inhibitor with demonstrated anti-proliferative activity against prostate cancer cells in vitro.[3] Its selectivity for cancer cells over normal fibroblasts suggests a favorable therapeutic window.[3] The compound's effect on GLS isoform expression provides initial insights into its cellular consequences beyond direct enzyme inhibition, although the mechanism behind this transcriptional upregulation requires further investigation.

To fully elucidate the therapeutic potential of this compound, several areas warrant further research:

-

Enzymatic Assays: Determination of direct inhibitory activity (Ki/IC50) against purified GAC, KGA, and GLS2 enzymes.

-

Selectivity Profiling: Screening against a panel of other metabolic enzymes and off-target proteins.

-

In Vivo Efficacy: Evaluation of anti-tumor activity in preclinical xenograft models of prostate cancer and other glutamine-addicted malignancies.[8][9]

-

Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Combination Therapies: Investigating potential synergies with other anti-cancer agents, a strategy that has shown promise for other GLS inhibitors.[3]

References

- 1. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Glutaminase-IN-3: An In-Depth Technical Review

This guide provides a comprehensive overview of the available preclinical data on Glutaminase-IN-3, a novel inhibitor of glutaminase. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Concepts in Glutamine Metabolism and Inhibition

Glutamine is a crucial amino acid for cancer cell proliferation, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and other macromolecules.[1][2][3] The conversion of glutamine to glutamate is the first and rate-limiting step in glutamine catabolism, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][4][5][6] There are two primary isoforms of glutaminase, GLS1 and GLS2.[6][7] GLS1, which has splice variants including kidney-type (KGA) and glutaminase C (GAC), is frequently overexpressed in various cancers and plays an oncogenic role.[1][7] Conversely, GLS2 is often considered a tumor suppressor.[7] The dependence of many cancer cells on glutamine metabolism, often termed "glutamine addiction," makes glutaminase a promising target for anticancer therapies.[3] Glutaminase inhibitors block this critical metabolic step, leading to reduced proliferation and induction of apoptosis in cancer cells.

In Vitro Efficacy of this compound

Preclinical evaluation of this compound has demonstrated its anti-proliferative effects against prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for two prostate cancer cell lines, PC-3 (androgen receptor negative, bone metastatic) and LNCaP (androgen receptor positive, lymph node metastatic), as well as a normal fibroblast cell line, CCD1072sk.[7]

Table 1: IC50 Values of this compound [7]

| Cell Line | Type | IC50 Value (µM) |

| PC-3 | Prostate Cancer (AR-) | 6.14 ± 4.35 |

| LNCaP | Prostate Cancer (AR+) | 2.13 ± 0.62 |

| CCD1072sk | Normal Fibroblast | 15.39 ± 2.97 |

These results indicate a selective anti-proliferative effect of this compound on prostate cancer cells compared to normal cells.[7] The dose-dependent inhibitory effects were observed to be significant at concentrations as low as 1 µM for LNCaP and 2 µM for PC-3 cells.[7]

Mechanism of Action: Effects on Glutaminase Isoform Expression

To understand the molecular mechanism of this compound, its effect on the expression of glutaminase isoforms was investigated in PC-3 cells. Following treatment with 10 µM of the inhibitor, changes in the mRNA levels of KGA, GAC, and GLS2 were quantified.[7]

Table 2: Effect of this compound on GLS Isoform Expression in PC-3 Cells [7]

| Gene Isoform | Fold Change in Expression |

| KGA | 2.64 |

| GAC | 1.5 |

| GLS2 | Stable |

The study found that in PC-3 cells, the GAC isoform is the most highly expressed.[7] Treatment with this compound led to an increase in the expression of both KGA and GAC isoforms, while GLS2 expression remained unchanged.[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: Glutamine metabolism pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining cell viability using the crystal violet assay.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

1. Cell Viability Assay (Crystal Violet Staining) [7]

-

Cell Seeding: Prostate cancer cells (PC-3 and LNCaP) and normal fibroblasts (CCD1072sk) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a predetermined period (e.g., 72 hours).

-

Staining: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution for approximately 10-15 minutes.

-

Destaining and Quantification: The excess stain is washed away with water. The stained cells are then solubilized with a destaining solution (e.g., 10% acetic acid or methanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.

2. Gene Expression Analysis (Real-Time Polymerase Chain Reaction - RT-PCR) [7]

-

Cell Treatment: PC-3 cells are treated with a specific concentration of this compound (e.g., 10 µM) or a vehicle control for a defined period.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR using specific primers for the target genes (KGA, GAC, GLS2) and a reference gene (e.g., GAPDH) for normalization. The PCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the DNA in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method. The fold change in gene expression in the treated cells is determined relative to the control cells.

In Vivo and Pharmacokinetic Data

Based on the available search results, there is currently no published preclinical data regarding the in vivo efficacy or pharmacokinetic properties of this compound. Further studies are required to evaluate its therapeutic potential in animal models and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The preclinical data for this compound demonstrates its potential as a selective anti-cancer agent, particularly for prostate cancer. Its ability to inhibit the proliferation of cancer cells at lower concentrations than normal cells is a promising characteristic. The observed modulation of glutaminase isoform expression provides initial insights into its mechanism of action. However, the absence of in vivo and pharmacokinetic data highlights the need for further investigation to establish a more complete preclinical profile and to support its potential advancement into clinical development.

References

- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biological and Clinical Significance of Glutaminase in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Glutaminase-IN-3: A Technical Guide to its Discovery and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase-IN-3, a novel, potent, and selective inhibitor of Glutaminase 1 (GLS1), has emerged as a significant tool compound in cancer research. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound. It details its inhibitory activity, effects on cancer cell proliferation, and the experimental methodologies employed in its evaluation. This document is intended to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

Introduction to Glutaminase as a Therapeutic Target

Glutamine is the most abundant amino acid in the bloodstream and plays a crucial role in cellular metabolism. In many cancer cells, there is a heightened dependence on glutamine as a primary source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox homeostasis. This phenomenon is often referred to as "glutamine addiction." The initial and rate-limiting step in glutamine catabolism is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).

There are two primary isoforms of glutaminase in mammals: GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes.[1] GLS1 is widely expressed and has been implicated in the growth and survival of numerous cancer types, making it a compelling target for anticancer therapy.[2] The inhibition of GLS1 represents a promising strategy to disrupt cancer cell metabolism and impede tumor progression.

Discovery and History of this compound

This compound, also known as compound 657, was first disclosed in the patent WO2014089048A1, titled "Treatment of cancer with heterocyclic inhibitors of glutaminase."[3][4] This patent, filed by Bennett, Mark K., et al., describes a series of heterocyclic compounds as potent glutaminase inhibitors. This compound emerged from these efforts as a lead compound with significant inhibitory activity against GLS1.

Subsequent independent research, most notably the 2022 study "The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells," has further elucidated its biological effects.[1] This study was the first to report the anti-cancer potential of this compound in a peer-reviewed scientific journal, demonstrating its efficacy in prostate cancer cell lines.[1]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(6-(5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl)-1,2,4-triazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide | [3] |

| CAS Number | 1439399-45-7 | [3] |

| Molecular Formula | C19H19F3N6O2S | [4] |

| Molecular Weight | 452.45 g/mol | [4] |

| SMILES | O=C(CC1=CC=CC(OC(F)(F)F)=C1)NC2=NN=C(CCCCC3=NN=C(N)S3)C=C2 | [3] |

Biological Activity and Data Presentation

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of Glutaminase 1 (GLS1). The following table summarizes its in vitro inhibitory activity.

| Target | IC50 | Assay Reference |

| Glutaminase 1 (GLS1) | 0.24 µM | [3][4] |

Cellular Activity

The anti-proliferative effects of this compound have been demonstrated in prostate cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| LNCaP | Prostate Cancer | 2.13 µM | [1] |

| PC-3 | Prostate Cancer | 6.14 µM | [1] |

| CCD1072sk | Normal Fibroblast | 15.39 µM | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GLS1. This inhibition blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways that are crucial for cancer cell proliferation and survival. The consequences of GLS1 inhibition include depleted levels of key metabolites, increased oxidative stress, and ultimately, cell death.

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the point of intervention for this compound.

Figure 1. this compound inhibits GLS1, blocking glutamine metabolism.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from the methodology described in the study by Ozturk et al. (2022).[1]

-

Cell Seeding: Seed prostate cancer cells (PC-3 and LNCaP) and normal fibroblasts (CCD1072sk) in 96-well plates at a density of 5 x 10³ cells per well.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Treat the cells with varying concentrations of this compound (typically ranging from 0.1 µM to 100 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 72 hours.

-

Staining:

-

Remove the culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Washing and Solubilization:

-

Wash the plates with water to remove excess stain.

-

Air dry the plates.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for GLS Isoform Expression

This protocol is based on the methods described by Ozturk et al. (2022).[1]

-

Cell Seeding and Treatment:

-

Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

-

Incubate for 24 hours.

-

Treat the cells with 10 µM this compound or DMSO control for 24 hours.

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a qPCR master mix and primers specific for the GLS isoforms (KGA, GAC, and GLS2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The reaction is typically performed in a real-time PCR system with thermal cycling conditions appropriate for the chosen primers and polymerase.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method. The fold change in the expression of the target genes in the treated samples is determined relative to the control samples.

-

Experimental Workflows

The following diagram illustrates the general workflow for evaluating the cellular effects of this compound.

Figure 2. Workflow for cellular characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of GLS1 in cancer metabolism. Its discovery and subsequent characterization have provided a tool for researchers to investigate the therapeutic potential of glutaminase inhibition. The data presented in this guide, including its potent enzymatic and cellular activities, along with the detailed experimental protocols, offer a solid foundation for further preclinical and translational research. Future studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and potential combination therapies involving this compound.

References

Glutaminase-IN-3: A Technical Overview of its Role in Glutaminolysis Inhibition

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Cancer cell metabolism is characterized by a profound dependence on aerobic glycolysis and an elevated uptake of glutamine, a phenomenon termed "glutamine addiction."[1][2] Glutaminolysis, the metabolic pathway that converts glutamine into glutamate and subsequently into key tricarboxylic acid (TCA) cycle intermediates, is crucial for the biosynthesis of macromolecules and the maintenance of redox homeostasis in rapidly proliferating tumor cells.[3][4] The initial and rate-limiting step of this pathway is catalyzed by the enzyme glutaminase (GLS).[4][5] Humans express two isoforms of glutaminase, GLS1 and GLS2.[5] GLS1, particularly its splice variant glutaminase C (GAC), is frequently overexpressed in a variety of cancers and has emerged as a promising therapeutic target.[6]

This technical guide provides a detailed overview of Glutaminase-IN-3 (GLS-IN-3), a novel glutaminase inhibitor, and its role in the inhibition of glutaminolysis. Due to the limited publicly available data on this compound, this document also incorporates information from well-characterized glutaminase inhibitors, such as BPTES and CB-839 (Telaglenastat), to provide a comprehensive understanding of the principles and methodologies associated with targeting glutaminase.

This compound: Efficacy and Specificity

This compound has demonstrated anti-proliferative effects in prostate cancer cell lines.[1] The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of interest by 50%.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Description | IC50 (µM) |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 2.13[1] |

| PC-3 | Androgen-independent human prostate adenocarcinoma | 6.14[1] |

| CCD1072sk | Normal human fibroblasts | 15.39[1] |

The data indicates that this compound exhibits a differential effect, being more potent against cancer cell lines compared to normal fibroblasts, suggesting a potential therapeutic window.[1]

Mechanism of Action: Inhibition of Glutaminolysis

While the precise binding mode of this compound to glutaminase has not been publicly disclosed, its biological effects are consistent with the inhibition of glutaminolysis. By blocking the conversion of glutamine to glutamate, glutaminase inhibitors disrupt several downstream metabolic and signaling pathways critical for cancer cell survival and proliferation.

Disruption of the TCA Cycle and Redox Balance

The inhibition of glutaminase leads to a reduction in glutamate and α-ketoglutarate (α-KG) levels, thereby depleting TCA cycle intermediates.[7] This impairment of anaplerosis can lead to decreased ATP production and a reduction in the building blocks necessary for macromolecule synthesis.[4] Furthermore, glutamate is a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH).[7] By limiting glutamate availability, glutaminase inhibitors can decrease GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger cell death.[8]

Signaling Pathways Affected by Glutaminolysis Inhibition

The inhibition of glutaminolysis can impact key signaling pathways that regulate cancer cell growth and proliferation. The mTORC1 pathway, a central regulator of cell growth, is activated by glutamine.[3][9] Inhibiting glutaminolysis can therefore lead to decreased mTORC1 signaling.[3] Additionally, the oncogene MYC, which drives the expression of glutamine transporters and glutaminase, creates a dependency on this pathway, making MYC-driven cancers particularly vulnerable to glutaminase inhibitors.[4][9]

Caption: Inhibition of glutaminase by this compound blocks the conversion of glutamine to glutamate, disrupting downstream metabolic pathways crucial for cancer cell proliferation and survival.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies used for other glutaminase inhibitors like BPTES and CB-839 can be adapted.

Glutaminase Activity Assay (In Vitro)

This protocol outlines a general method for determining the inhibitory effect of a compound on glutaminase activity. The assay typically measures the production of glutamate from glutamine.[10]

Materials:

-

Recombinant human glutaminase (GLS1/GAC)

-

Assay Buffer (e.g., 50 mM Tris-Acetate, pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA)[11]

-

L-glutamine solution

-

Glutaminase inhibitor stock solution (e.g., this compound in DMSO)

-

Glutamate dehydrogenase (GDH)

-

NADP+

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare serial dilutions of the glutaminase inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the glutaminase inhibitor dilutions to the respective wells.

-

Add the recombinant glutaminase enzyme to all wells except the negative control.

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the reaction by adding the L-glutamine solution.

-

Incubate at room temperature.

-

To measure glutamate production, add a detection reagent containing GDH and NADP+. GDH converts glutamate to α-KG and reduces NADP+ to NADPH.[11]

-

Measure the increase in NADPH by monitoring fluorescence (Ex/Em ~340/460 nm) or absorbance at 340 nm.

-

Calculate the IC50 value by fitting the dose-response data to a suitable model.

Caption: A generalized workflow for an in vitro glutaminase activity assay to determine the IC50 of an inhibitor.

Cell Viability Assay

This assay determines the effect of a glutaminase inhibitor on the proliferation of cancer cells. The protocol described for this compound utilizes crystal violet staining.[1]

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP) and a normal cell line (e.g., CCD1072sk)

-

Complete cell culture medium

-

This compound stock solution (20 mM in DMSO)[1]

-

96-well cell culture plates

-

Crystal violet solution (e.g., 0.5% in methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare working concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM, 10 µM) by diluting the stock solution in cell culture medium.[1]

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) and then stain with crystal violet solution.

-

After incubation, wash away the excess stain and allow the plate to dry.

-

Solubilize the stain by adding a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a novel inhibitor of glutaminase with demonstrated anti-proliferative activity against prostate cancer cells, exhibiting a favorable selectivity profile compared to normal cells.[1] While specific details regarding its mechanism of action are not yet widely available, its effects are consistent with the inhibition of glutaminolysis, a critical metabolic pathway in many cancers. The methodologies and principles established through the study of other glutaminase inhibitors like BPTES and CB-839 provide a solid framework for the further investigation and development of this compound and other compounds in this class. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Glutaminase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process provides cancer cells with a key source of nitrogen and carbon to support their rapid proliferation and survival. There are two main isoforms of glutaminase: GLS1 (kidney-type) and GLS2 (liver-type). GLS1 is overexpressed in a variety of cancers, making it a promising target for therapeutic intervention. Glutaminase-IN-3 is a potent and specific inhibitor of GLS1, demonstrating potential as an anti-cancer agent. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Inhibitor | IC50 (µM) | Assay Type |

| Glutaminase 1 (GLS1) | This compound | 0.24 | Biochemical Assay |

| LNCaP (Prostate Cancer) | This compound | 2.13 | Cell-based Proliferation Assay |

| PC-3 (Prostate Cancer) | This compound | 6.14 | Cell-based Proliferation Assay |

| CCD1072sk (Normal Fibroblast) | This compound | 15.39 | Cell-based Proliferation Assay |

Signaling Pathway

The inhibition of glutaminase by this compound disrupts a central metabolic pathway that is frequently upregulated in cancer cells. This pathway is integral to the production of energy and essential building blocks for cell growth.

Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.

Experimental Protocols

Protocol 1: In Vitro Glutaminase Activity Assay (Colorimetric)

This protocol is adapted from general colorimetric glutaminase activity assays to determine the IC50 value of this compound against purified GLS1 enzyme. The assay measures the amount of glutamate produced, which is proportional to glutaminase activity.

Materials:

-

Recombinant human Glutaminase 1 (GLS1)

-

This compound

-

L-glutamine solution

-

Tris-HCl buffer (pH 8.6)

-

Glutamate dehydrogenase (GDH)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Diaphorase

-

Resazurin

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, NAD+, diaphorase, and resazurin.

-

Prepare an enzyme solution of GLS1 in Tris-HCl buffer.

-

-

Assay Protocol:

-

Add 50 µL of the reaction mixture to each well of a 96-well plate.

-

Add 10 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

To initiate the reaction, add 40 µL of the GLS1 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

After incubation, add 10 µL of glutamate dehydrogenase to each well.

-

Incubate the plate at 37°C for an additional 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC-3) and a normal cell line (e.g., CCD1072sk)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

After incubation, measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent cell viability for each treatment relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro efficacy of this compound.

Caption: Workflow for biochemical and cell-based assays of this compound.

Application Notes and Protocols: Glutaminase-IN-3 Treatment of PC-3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related death in men. A key metabolic feature of many cancer cells, including the androgen-independent prostate cancer cell line PC-3, is an increased dependence on glutamine for survival and proliferation. Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a critical entry point for glutamine into central carbon metabolism. Inhibition of glutaminase, therefore, presents a promising therapeutic strategy. Glutaminase-IN-3 is a novel inhibitor of GLS. These application notes provide detailed protocols for determining the effective dosage of this compound in PC-3 cells and characterizing its impact on cell viability.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound with PC-3 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 | PC-3 | 6.14 µM | [1] |

| Seeding Density | PC-3 | 1-2 x 10⁴ cells/well (96-well plate) | [2] |

| Treatment Duration | PC-3 | 72 hours | [3] |

| Crystal Violet Staining Incubation | N/A | 10-30 minutes | [4][5] |

| Absorbance Wavelength | N/A | 570-590 nm | [2][6] |

Signaling Pathway

This compound targets the enzyme glutaminase (GLS), which is responsible for the conversion of glutamine to glutamate. In PC-3 cells, the GAC isoform of GLS1 is highly expressed[1]. Inhibition of GLS disrupts the anaplerotic flux of glutamine into the TCA cycle, impacting cellular energy production, nucleotide and amino acid biosynthesis, and redox balance.

References

- 1. The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. tpp.ch [tpp.ch]

- 6. Crystal violet staining protocol | Abcam [abcam.com]